

# Application Notes and Protocols for the Spectroscopic Analysis of Sofosbuvir Impurity M

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Compound of Interest		
Compound Name:	Sofosbuvir impurity M	
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#### Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. "Sofosbuvir impurity M" is a known process-related impurity.[1] This document provides detailed application notes and protocols for the spectroscopic analysis of Sofosbuvir impurity M using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals.

#### **Chemical Information**

- Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
- CAS Number: 2095551-10-1[1]
- Molecular Formula: C22H30N3O10P[1]
- Molecular Weight: 527.46 g/mol [1]

## **Data Presentation**



The following tables summarize the plausible quantitative data for the spectroscopic analysis of **Sofosbuvir impurity M**. This data is generated based on the known chemical structure and typical spectroscopic values for similar functional groups.

Table 1: Plausible <sup>1</sup>H NMR Data for **Sofosbuvir Impurity M** (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Plausible Assignment
11.35	S	-	1H	Uracil N-H
7.65	d	8.0	1H	Uracil H-6
7.30 - 7.10	m	-	5H	Phenyl-H
5.90	d	4.0	1H	Anomeric H-1'
5.70	d	8.0	1H	Uracil H-5
5.10	d	5.0	1H	3'-OH
4.95	S	-	1H	4'-OH
4.85	m	6.5	1H	Isopropyl CH
4.20 - 4.05	m	-	ЗН	H-2', H-5'a, H-5'b
3.95	m	-	1H	H-3'
3.80	m	7.0	1H	Alanine α-CH
1.25	S	-	ЗН	4'-CH₃
1.20	d	7.0	3H	Alanine β-CH₃
1.15	dd	6.5	6H	Isopropyl CH₃

Table 2: Plausible <sup>13</sup>C NMR Data for **Sofosbuvir Impurity M** (125 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ) ppm	Plausible Assignment
172.5	Alanine C=O
163.0	Uracil C-4
150.5	Uracil C-2
150.0	Phenyl C-O
140.5	Uracil C-6
129.5	Phenyl C-H (para)
124.0	Phenyl C-H (ortho)
120.0	Phenyl C-H (meta)
102.0	Uracil C-5
88.0	C-1'
82.0	C-4'
74.0	C-2'
68.5	Isopropyl CH
68.0	C-3'
65.0	C-5'
50.0	Alanine α-CH
24.5	4'-CH₃
21.5	Isopropyl CH₃
20.0	Alanine β-CH <sub>3</sub>

Table 3: Plausible <sup>31</sup>P NMR Data for **Sofosbuvir Impurity M** (202 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Multiplicity	Plausible Assignment
3.5	S	Phosphoramidate



Note: As a phosphoramidate with a chiral center at the phosphorus atom, **Sofosbuvir impurity M** can exist as diastereomers, which may result in two distinct signals in the <sup>31</sup>P NMR spectrum.[2][3]

Table 4: Plausible High-Resolution Mass Spectrometry (HRMS) Data for **Sofosbuvir Impurity M** 

lon	Calculated m/z	Observed m/z	Mass Error (ppm)
[M+H] <sup>+</sup>	528.1745	528.1742	-0.57
[M+Na]+	550.1564	550.1560	-0.73

# **Experimental Protocols**

#### 1. NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR spectra for the structural elucidation and quantification of **Sofosbuvir impurity M**.

#### Sample Preparation:

- Accurately weigh 5-10 mg of the Sofosbuvir impurity M reference standard or the sample containing the impurity.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
  - A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Data Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.



- Shim the magnetic field to achieve optimal resolution.
- Acquire the spectrum using the following parameters:
  - Pulse sequence: zg30
  - Number of scans: 16
  - Relaxation delay (d1): 5 s
  - Acquisition time: 4 s
  - Spectral width: 20 ppm
- <sup>13</sup>C NMR Data Acquisition:
  - Tune and match the probe for the <sup>13</sup>C frequency.
  - Acquire the spectrum using the following parameters:
    - Pulse sequence: zgpg30 (proton decoupled)
    - Number of scans: 1024
    - Relaxation delay (d1): 2 s
    - Acquisition time: 1 s
    - Spectral width: 240 ppm
- <sup>31</sup>P NMR Data Acquisition:
  - Tune and match the probe for the 31P frequency.
  - Acquire the spectrum using the following parameters:
    - Pulse sequence: zgpg30 (proton decoupled)
    - Number of scans: 64



■ Relaxation delay (d1): 5 s

Acquisition time: 1.5 s

Spectral width: 100 ppm

#### Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C) or an external reference for <sup>31</sup>P NMR (85% H₃PO₄ at 0 ppm).
- Integrate the signals in the <sup>1</sup>H NMR spectrum for quantitative analysis.

#### 2. LC-MS/MS Analysis

This protocol describes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of **Sofosbuvir impurity M**.

### • Sample Preparation:

- Prepare a stock solution of the Sofosbuvir impurity M reference standard (1 mg/mL) in methanol.
- Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.
- For drug substance or product analysis, dissolve the sample in the same diluent to a suitable concentration.

#### Instrumentation:

- A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).



• Chromatographic Conditions:

Column: C18, 2.1 x 100 mm, 1.8 μm particle size.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

■ 0-2 min: 10% B

■ 2-15 min: 10-90% B

■ 15-18 min: 90% B

■ 18-18.1 min: 90-10% B

■ 18.1-22 min: 10% B

Flow Rate: 0.3 mL/min.

o Column Temperature: 40 °C.

Injection Volume: 5 μL.

• Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

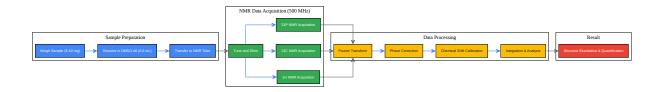
· Gas Flow:

Cone Gas: 50 L/hr



- Desolvation Gas: 800 L/hr
- Acquisition Mode: Full scan (m/z 100-1000) and product ion scan of the precursor ion for [M+H]+.
- Data Analysis:
  - Process the chromatograms and mass spectra using appropriate software.
  - Identify the peak corresponding to Sofosbuvir impurity M based on its retention time and accurate mass.
  - Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
  - Quantify the amount of Sofosbuvir impurity M in the sample using the calibration curve.

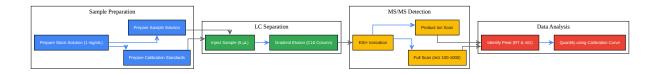
# **Mandatory Visualization**



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Caption: Workflow for NMR Spectroscopic Analysis.





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Caption: Workflow for LC-MS/MS Analysis.

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## References

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